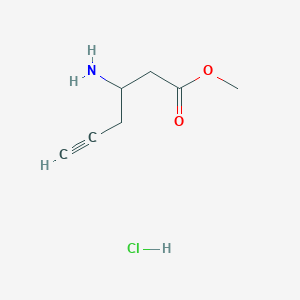

Methyl 3-aminohex-5-ynoate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

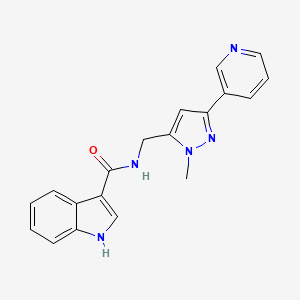

“Methyl 3-aminohex-5-ynoate hydrochloride” is a chemical compound with the CAS Number: 2375259-05-3 . It has a molecular weight of 177.63 . The IUPAC name for this compound is “methyl 3-aminohex-5-ynoate hydrochloride” and its Inchi Code is 1S/C7H11NO2.ClH/c1-3-4-6(8)5-7(9)10-2;/h1,6H,4-5,8H2,2H3;1H .

Molecular Structure Analysis

The molecular structure of “Methyl 3-aminohex-5-ynoate hydrochloride” can be represented by the linear formula C7H11NO2 . This indicates that the molecule consists of seven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis

“Methyl 3-aminohex-5-ynoate hydrochloride” is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Scientific Research Applications

Synthesis and Biochemical Applications

Synthetic Chemistry : Compounds similar to Methyl 3-aminohex-5-ynoate hydrochloride are often used in the synthesis of complex molecules. For instance, the study of regio- and stereoselective synthesis of methyl α-L-ristosaminide hydrochloride demonstrates the utility of acetylenic and amino functional groups in synthesizing biologically active glycosides (Bongini et al., 1983).

Medicinal Chemistry : Acetylenic amino acids, as reported in the characterization of amino acids from Euphoria longan, highlight the potential for incorporating acetylenic bonds into bioactive molecules (Sung et al., 1969).

Biochemical Studies : The enzyme-induced inactivation of transaminases by acetylenic analogs, such as 4-aminohex-5-ynoic acid, illustrates the biochemical relevance of acetylenic compounds in studying enzyme mechanisms and potential therapeutic applications (John et al., 1979).

Biocatalysis : The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid by a newly isolated Methylobacterium Y1-6 demonstrates the use of microbial strains in the stereoselective synthesis of pharmaceutical intermediates, which could be applied to the synthesis of derivatives of Methyl 3-aminohex-5-ynoate hydrochloride (Li et al., 2013).

Safety and Hazards

“Methyl 3-aminohex-5-ynoate hydrochloride” has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name |

methyl 3-aminohex-5-ynoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-3-4-6(8)5-7(9)10-2;/h1,6H,4-5,8H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGJKCKPDJFOBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC#C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-aminohex-5-ynoate;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2894380.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2894384.png)

![1-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2894387.png)

![2-[(propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2894397.png)